molecular formula C17H15Cl2N3OS B11475341 N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea

Cat. No.: B11475341
M. Wt: 380.3 g/mol
InChI Key: OHVWSBHQJCNHKC-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiazolyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorophenyl isocyanate.

    Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N’-phenylurea: Lacks the thiazole ring.

    N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea: Lacks the dichlorophenyl group.

    N-(3,4-Dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-N’-phenylurea: Contains a different thiazole derivative.

Uniqueness

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea is unique due to the combination of its dichlorophenyl, thiazolyl, and phenylurea moieties. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H15Cl2N3OS

Molecular Weight

380.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C17H15Cl2N3OS/c1-11-10-20-17(24-11)22(13-7-8-14(18)15(19)9-13)16(23)21-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23)

InChI Key

OHVWSBHQJCNHKC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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